molecular formula C19H20N2OS B4740413 2-(butylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone

2-(butylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone

Cat. No. B4740413
M. Wt: 324.4 g/mol
InChI Key: QLRZVWARUSAHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(butylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone, also known as BMQ, is a synthetic compound that belongs to the quinazolinone family. It has been studied for its potential use in various scientific research applications due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action of 2-(butylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has also been shown to have an effect on the expression of certain genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to have an effect on the immune system and to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(butylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone in lab experiments is its unique chemical properties, which make it a versatile compound for various applications. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several potential future directions for the study of 2-(butylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone. One direction is to further investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to explore its potential as an anti-cancer agent and to investigate its effects on different types of cancer cells. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Scientific Research Applications

2-(butylthio)-3-(2-methylphenyl)-4(3H)-quinazolinone has been studied for its potential use in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a potential anti-cancer agent, and as a potential inhibitor of protein kinase.

properties

IUPAC Name

2-butylsulfanyl-3-(2-methylphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-3-4-13-23-19-20-16-11-7-6-10-15(16)18(22)21(19)17-12-8-5-9-14(17)2/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRZVWARUSAHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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